

Benchmarking 2-Bromoacrylamide: A Comparative Guide to Novel Electrophilic Warheads

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Compound of Interest

Compound Name: **2-Bromoacrylamide**

Cat. No.: **B1589967**

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For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted covalent inhibitors is rapidly evolving, with an expanding arsenal of electrophilic warheads available to drug discovery scientists. While acrylamide has been a workhorse in this field, its reactivity and potential for off-target effects have spurred the development of novel electrophiles with finely tuned properties. This guide provides an objective comparison of **2-bromoacrylamide** against a selection of these emerging warheads, supported by experimental data and detailed protocols to empower researchers in their quest for more potent and selective covalent therapeutics.

Data Presentation: A Quantitative Comparison of Electrophilic Warheads

Direct, head-to-head comparative data for **2-bromoacrylamide** against a wide array of novel warheads is limited in publicly available literature. Therefore, this guide utilizes data for the parent acrylamide warhead as a baseline for comparison, with the understanding that the 2-bromo substitution is expected to increase its intrinsic reactivity. The following tables summarize key performance metrics for various electrophilic warheads, collated from studies on well-characterized targets such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).

It is crucial to note that the kinetic parameters of a covalent inhibitor are highly dependent on the specific protein target and the scaffold of the inhibitor. The data presented here should be considered as an indicator of the relative reactivity and potency of the warheads themselves.

Electrophilic Warhead	Target Protein	k_{inact} / K_I (M ⁻¹ s ⁻¹)	Selectivity Profile (Example Off-Targets)	Reference
Acrylamide	BTK	2.4×10^4	EGFR, HER2, HER4, ITK	[1]
2-Bromoacrylamide	Data not available	Expected to be higher than acrylamide	Expected to have a broader off-target profile than acrylamide	
Vinyl Sulfonamide	FGFR4	Data not available	Inactive against FGFR1/2/3	[2]
Chloroacetamide	Various	Generally higher than acrylamides	Can be promiscuous, targeting many cellular cysteines	[3]
Propiolamide	PDI	Data not available	Can have off-target effects and metabolic instability	[4]
α -Fluoro acrylamide	FGFR4	Data not available	Selective for FGFR4 over FGFR1/2/3	[2]
2-Trifluoromethyl acrylamide	PDI	$IC_{50} = 0.48 \mu M$	Improved selectivity over propiolamide	[4]
Cyano-acrylamide (reversible)	BTK	Reversible kinetics	Can exhibit high selectivity	[5]

Table 1: Comparative Kinetic Data of Various Electrophilic Warheads. This table presents the second-order rate constant (k_{inact}/K_I), a measure of covalent modification efficiency, for several electrophilic warheads against their respective targets. A higher k_{inact}/K_I value indicates a more efficient covalent inhibitor. Data for **2-bromoacrylamide** is not readily available and is thus marked as such, with its expected reactivity relative to acrylamide noted.

Electrophilic Warhead	Chemoproteomic Platform	Number of Off-Targets (Example)	Reference
Acrylamide (in Ibrutinib probe)	Chemical Proteomics	247 protein targets	[6]
tert-Butyl Fumarate Ester	Chemical Proteomics	7 protein targets (for the probe)	[6]
Iodoacetamide (probe)	isoTOP-ABPP	Broadly reactive with accessible cysteines	[7]

Table 2: Comparative Selectivity Data from Chemoproteomic Studies. This table highlights the difference in proteome-wide selectivity for different electrophilic warheads. The number of off-targets is a critical parameter for assessing the potential for toxicity and other adverse effects.

Experimental Protocols

Determination of k_{inact}/K_I for Irreversible Covalent Inhibitors

This protocol outlines a general method for determining the kinetic parameters k_{inact} (the maximal rate of inactivation) and K_I (the concentration of inhibitor that gives half-maximal inactivation rate), which together provide the second-order rate constant k_{inact}/K_I .[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Purified target enzyme
- Substrate for the enzyme

- Test inhibitor (e.g., a **2-bromoacrylamide**-containing compound)
- Assay buffer
- Quench solution
- Detection reagent (e.g., for measuring product formation)
- Plate reader or other suitable instrument for monitoring reaction progress

Procedure:

- Enzyme and Substrate Optimization: Determine the optimal concentrations of enzyme and substrate to ensure linear reaction kinetics over the desired time course.
- Inhibitor Incubation:
 - Prepare a series of dilutions of the test inhibitor in the assay buffer.
 - In a multi-well plate, add the purified enzyme to each well.
 - Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a vehicle control (e.g., DMSO).
 - Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).
- Enzymatic Reaction Initiation:
 - At each time point, initiate the enzymatic reaction by adding the substrate to the wells.
- Reaction Monitoring and Quenching:
 - Monitor the formation of the product over time using a plate reader.
 - Alternatively, for endpoint assays, stop the reaction at a fixed time point by adding a quench solution.
- Data Analysis:

- For each inhibitor concentration, plot the enzyme activity (rate of product formation) against the pre-incubation time.
- Fit the data to a single exponential decay equation to determine the observed rate of inactivation (k_{obs}) for each inhibitor concentration.
- Plot the k_{obs} values against the inhibitor concentration.
- Fit this plot to the Michaelis-Menten equation for irreversible inhibitors: $k_{obs} = k_{inact} * [I] / (K_I + [I])$ where $[I]$ is the inhibitor concentration.
- The values for k_{inact} and K_I can be determined from this fit. The ratio k_{inact}/K_I represents the second-order rate constant of covalent modification.

Competitive Chemoproteomic Profiling for Selectivity Analysis

This protocol describes a competitive activity-based protein profiling (ABPP) experiment to assess the proteome-wide selectivity of an electrophilic warhead.^{[7][14][15][16][17]} An alkyne-tagged iodoacetamide probe is often used as a broad-spectrum cysteine-reactive probe to compete with the test inhibitor.

Materials:

- Live cells or cell lysate
- Test inhibitor (e.g., a **2-bromoacrylamide**-containing compound)
- Alkyne-tagged iodoacetamide probe
- Lysis buffer
- Biotin-azide tag
- Click chemistry reagents (copper(I) catalyst, ligand)
- Streptavidin beads

- Protease (e.g., trypsin)
- Buffers for protein digestion and peptide desalting
- LC-MS/MS instrument

Procedure:

- Cell Treatment:
 - Treat live cells with different concentrations of the test inhibitor or a vehicle control for a defined period.
 - Alternatively, treat cell lysates with the inhibitor.
- Lysis and Probe Labeling:
 - Lyse the cells to release the proteome.
 - Add the alkyne-tagged iodoacetamide probe to the lysates to label cysteine residues that were not modified by the test inhibitor.
- Click Chemistry:
 - Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-tagged probe on the proteins.
- Enrichment of Labeled Peptides:
 - Digest the proteins into peptides using trypsin.
 - Enrich the biotin-tagged peptides using streptavidin beads.
- LC-MS/MS Analysis:
 - Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites.
- Data Analysis:

- Compare the abundance of each labeled cysteine site in the inhibitor-treated samples to the vehicle control.
- A significant decrease in the signal for a particular cysteine site in the presence of the inhibitor indicates that the inhibitor has covalently modified that site.
- The number of significantly down-regulated cysteine sites at a given inhibitor concentration provides a measure of the inhibitor's proteome-wide selectivity.

Mandatory Visualization

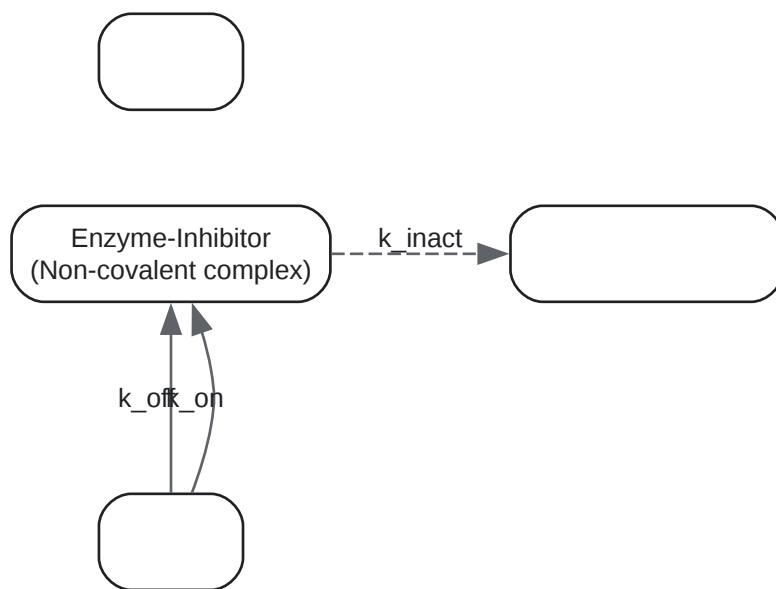


Figure 1: Mechanism of Irreversible Covalent Inhibition

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Caption: Mechanism of irreversible covalent inhibition, a two-step process.

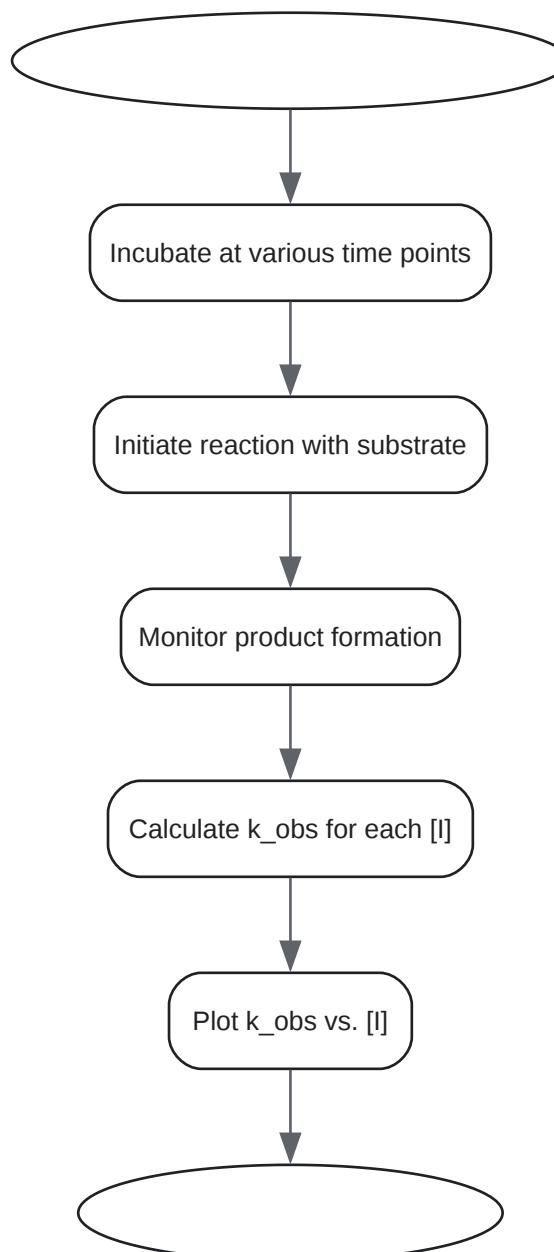


Figure 2: Workflow for k_{inact}/K_I Determination

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Caption: Experimental workflow for determining k_{inact}/K_I .

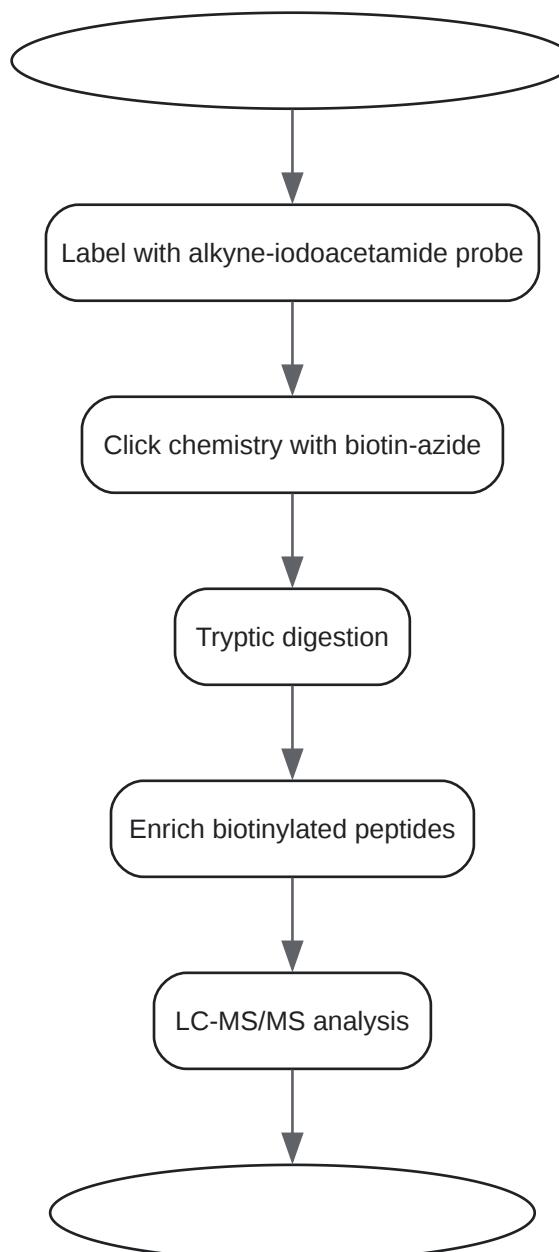


Figure 3: Competitive Chemoproteomics Workflow

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Caption: Workflow for assessing proteome-wide selectivity.

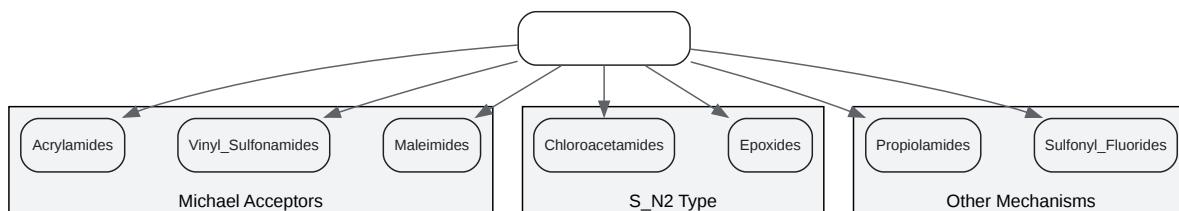


Figure 4: Classification of Electrophilic Warheads

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Caption: Major classes of electrophilic warheads.

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